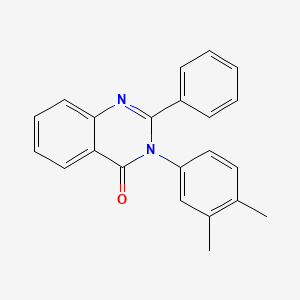

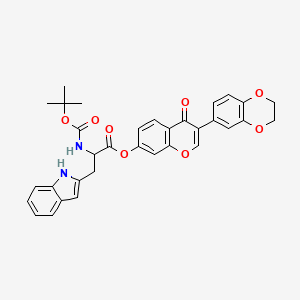

![molecular formula C17H14FNO2S B5502233 3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-[1-(2-Fluorophenyl)-5-(2-Thienyl)-1H-Pyrrol-2-yl]propanoic acid often involves multistep organic reactions that can include palladium-catalyzed cross-coupling reactions, condensation reactions, and other specialized organic synthesis techniques. For example, the synthesis of related pyrrole derivatives has been achieved through reactions such as palladium-catalyzed cyanation/reduction sequences and condensation with aromatic amines in polyphosphoric acid (Wang et al., 2006), (Harutyunyan et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by X-ray crystallography, which provides detailed insights into the compound's geometry, bond lengths, and angles. Such analyses are crucial for understanding the compound's chemical reactivity and physical properties. For instance, the structural analysis of similar compounds has highlighted the importance of hydrogen bonding and other non-covalent interactions in determining the compounds' solid-state structures and properties (Kumarasinghe et al., 2009).

科学的研究の応用

Chiral Derivatizing Agent

2-Fluoro-2-phenyl propanoic acid, a compound related to the one , has been utilized as a chiral derivatizing agent. The enantiomers of this acid were separated, and their absolute configurations determined. This application highlights the utility of such compounds in chiral chemistry and their potential in enantioselective syntheses (Hamman, 1993).

Renewable Building Block in Polymer Chemistry

3-(4-Hydroxyphenyl)propanoic acid, or phloretic acid, a phenolic compound structurally similar to the compound of interest, is used as a renewable building block in enhancing the reactivity of molecules towards benzoxazine ring formation. This application demonstrates the potential of such compounds in creating environmentally sustainable materials for various applications, including polymer chemistry (Trejo-Machin et al., 2017).

Synthesis of β-Lactams and Cycloaddition Reactions

3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid has been employed as a ketene source in synthesizing monocyclic-2-azetidinones, a type of β-lactam. This illustrates the compound's use in facilitating controlled diastereoselective cycloaddition reactions, significant in pharmaceutical and organic synthesis (Behzadi et al., 2015).

Photophysical Properties and Molecular Engineering

Compounds like 3-aminothiophenes, structurally related to the compound , have been used in molecular engineering for their photophysical properties. This research highlights the potential use of such compounds in developing novel fluorophores with chemically tunable properties, useful in materials science and optical applications (Sung et al., 2018).

Fluorescent pH Probe for Intracellular Imaging

Compounds structurally similar to the one have been used as fluorescent pH probes for strong-acidity pH detection in living cells. This application underscores the potential of such compounds in biomedical research, particularly in cellular imaging and pH monitoring (Nan et al., 2015).

Safety and Hazards

特性

IUPAC Name |

3-[1-(2-fluorophenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2S/c18-13-4-1-2-5-14(13)19-12(8-10-17(20)21)7-9-15(19)16-6-3-11-22-16/h1-7,9,11H,8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIGSTOISQRRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

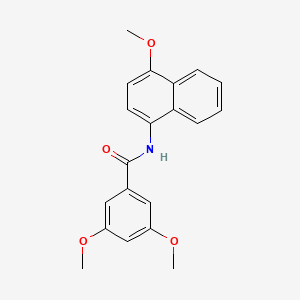

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

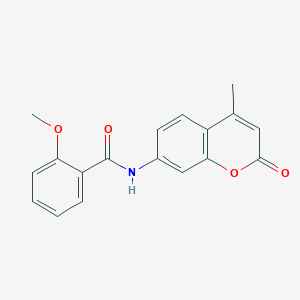

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

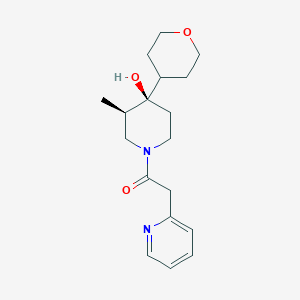

![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)